1-(3-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3S/c1-19-15(13-6-4-8-20(11-13)25(2,23)24)18-21(16(19)22)10-12-5-3-7-14(17)9-12/h3,5,7,9,13H,4,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOCBJMWBOUZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC(=CC=C2)Cl)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. The unique structural features of this compound enhance its lipophilicity and pharmacological efficacy.
Structural Features
The compound features a triazole ring, which is known for its stability and versatility in drug design. The presence of a chlorobenzyl group enhances its lipophilicity, while the methylsulfonyl group attached to the piperidine moiety may contribute to its pharmacological properties. These structural characteristics are critical for its interaction with biological targets.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Triazole ring, chlorobenzyl group, methylsulfonyl piperidine | Antifungal, antibacterial, anticancer |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The compound has been shown to inhibit enzymes involved in fungal cell wall synthesis, making it effective against various fungal infections. Research indicates that derivatives of triazoles can exhibit significant antifungal activity against resistant strains of fungi due to their ability to disrupt cellular processes essential for fungal growth.
Antibacterial Activity
The antibacterial properties of this compound are attributed to its ability to inhibit bacterial enzyme systems critical for survival. Studies have demonstrated that triazole derivatives can target specific bacterial pathways, leading to effective inhibition of growth . The unique substituents on the piperidine and triazole rings may enhance selectivity against pathogenic bacteria.
Anticancer Properties
Research has indicated that this compound may possess anticancer activity by inhibiting key metabolic pathways in cancer cells. Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer cell proliferation and survival . The inhibition of ATP-utilizing enzymes critical for cancer metabolism has been particularly noted.
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal properties of various triazole derivatives, this compound demonstrated an IC50 value comparable to established antifungal agents. This suggests its potential as a therapeutic option for treating resistant fungal infections.
Case Study 2: Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis .
Scientific Research Applications
Antifungal Activity
1-(3-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one has demonstrated significant antifungal properties. Triazole compounds are well-known for their ability to inhibit enzymes involved in fungal cell wall synthesis, making this compound a candidate for treating infections caused by resistant fungal strains. Studies indicate that it may effectively target specific fungal pathogens, enhancing treatment options in clinical settings.
Antibacterial Properties
In addition to antifungal activity, this compound may exhibit antibacterial effects. The triazole moiety is associated with various antimicrobial activities, which could be further explored through in vitro studies focusing on its efficacy against gram-positive and gram-negative bacteria.
Anticancer Potential
The unique structure of this compound suggests possible applications in oncology. Preliminary research indicates that triazole derivatives can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth. Molecular docking studies may elucidate its interaction with specific cancer-related targets.
Case Study 1: Antifungal Efficacy
A study conducted by researchers demonstrated that this compound exhibited potent antifungal activity against Candida species. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like fluconazole, suggesting its potential as a novel antifungal treatment.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways. These findings highlight its promise as an anticancer agent worthy of further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide ()
- Core : 1,2,4-Triazol-3-yl.
- Substituents :
- R1 : 3-(Trifluoromethyl)phenyl (electron-withdrawing CF₃ group).
- R3 : 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl.
- Key Differences :
- The sulfonyl group is attached to a 4-chlorophenyl ring, increasing steric bulk compared to the target’s methylsulfonyl group.
- The trifluoromethyl group enhances metabolic stability but may reduce solubility.
- Activity : Implicated in kinase inhibition due to sulfonyl-piperidine motifs .
N-Substituted Halogenated Benzylamines ()
- Core : Benzylamine.
- Substituents :
- R1 : 3-Chlorobenzyl (shared with the target compound).
- Key Differences :
- Lack of triazolone and piperidine moieties.
- Activity : Demonstrated 100% inhibition of Candida albicans at 0.05% concentration, highlighting the antimicrobial enhancement conferred by 3-chlorobenzyl groups .
4-{1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol ()
- Core : 1,2,4-Triazole-3-thiol.
- Substituents :
- R1 : 3-Chlorobenzyl (shared with the target).
- R5 : Pyrazolo[3,4-b]pyridine (a fused heterocycle).
- Key Differences :
1-(4-Chlorophenyl)-3-[1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-yl]-1,4-dihydropyridazin-4-one ()
- Core: Pyridazinone.
- Substituents :
- R1 : 4-Chlorophenyl.
- R3 : Pyrazole linked to a chlorinated pyridine.
- Key Differences: Pyridazinone core differs electronically from triazolone.
Structural and Functional Analysis
Table 1: Comparative Structural Features
Key Observations :
Chlorobenzyl Groups : The 3-chlorobenzyl moiety in the target compound and ’s benzylamines correlates with enhanced antimicrobial activity, likely due to increased membrane penetration .
Triazolone vs. Triazole-Thiol : The triazolone core in the target compound offers hydrogen-bonding capability, whereas thiol derivatives () enable covalent interactions.
Research Implications
- Antimicrobial Potential: The 3-chlorobenzyl group’s efficacy against Candida albicans () suggests the target compound should be screened for similar activity.
- Kinase Targets : Sulfonyl-piperidine moieties are common in kinase inhibitors (e.g., JAK/STAT pathways), warranting computational docking studies .
- Synthetic Accessibility : The target’s methylsulfonyl group is synthetically simpler than ’s 4-chlorophenylsulfonyl, favoring scalable production.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of alkyne and azide precursors. For example, triazole formation in related compounds often employs CuSO₄ and sodium ascorbate in THF/water mixtures at 50°C for 16 hours, yielding ~61% after purification . Substituents like the methylsulfonyl-piperidinyl group require protection-deprotection strategies during coupling. Solvent choice (e.g., THF vs. DMF) and temperature significantly impact regioselectivity and yield, as seen in analogous triazole syntheses .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm substituent positions (e.g., chlorobenzyl vs. methylsulfonyl groups). Signal splitting patterns in the piperidinyl region (~δ 2.5–3.5 ppm) help verify stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are optimal for assessing purity. Gradient elution (e.g., 30–90% acetonitrile in water) resolves closely related impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects sulfonyl or chlorinated fragments .
Q. How can researchers design initial biological assays to evaluate the compound’s activity, considering common enzymatic targets for triazole derivatives?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase or lipase) due to the triazole moiety’s known role in binding catalytic sites. Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) for real-time kinetic measurements. For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical for accurate simulations?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are key. Parameterize the methylsulfonyl group’s partial charges using DFT (B3LYP/6-31G* basis set). Solvation models (e.g., TIP3P) and binding free energy calculations (MM-PBSA) improve prediction of affinity for targets like cytochrome P450 enzymes. Validate models against X-ray crystallographic data of analogous triazole-protein complexes .
Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification of the piperidinyl and triazolone moieties?
- Methodological Answer :
- Lipophilicity : Replace the 3-chlorobenzyl group with fluorinated analogs to enhance blood-brain barrier penetration (clogP reduction via Hansch analysis) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the triazolone ring to slow oxidative metabolism. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life improvements .
- Solubility : Synthesize phosphate prodrugs of the piperidinyl nitrogen to increase aqueous solubility for parenteral administration .
Q. When encountering contradictory data in structure-activity relationship (SAR) studies, what analytical approaches validate hypotheses about substituent effects?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to disentangle electronic (Hammett σ) vs. steric (Taft Es) effects of substituents on bioactivity .
- Isosteric Replacement : Compare the methylsulfonyl group with sulfonamide or sulfonic acid analogs to isolate electronic contributions .
- Crystallography : Resolve X-ray structures of the compound bound to target proteins to identify key hydrogen bonds (e.g., triazole N2 with catalytic lysine) that explain activity discrepancies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
